TRISODIUMNITRILOTRIACETICACIDMONOHYDRATE
Description
Systematic Nomenclature and Molecular Formula Analysis
Trisodium nitrilotriacetate monohydrate possesses multiple systematic names reflecting its complex chemical structure and various nomenclature conventions. The International Union of Pure and Applied Chemistry systematic name is designated as trisodium 2-[bis(carboxylatomethyl)amino]acetate hydrate. Alternative systematic nomenclature includes glycine, N,N-bis(carboxymethyl)-, trisodium salt, monohydrate, which emphasizes the glycine derivative nature of the compound. The compound is also systematically referred to as acetic acid, nitrilotri-, trisodium salt, monohydrate, highlighting its acetate functional group origins.
The molecular formula exhibits variation depending on the specific representation convention employed. The most commonly utilized molecular formula is C₆H₈NNa₃O₇, representing the complete monohydrate form. Alternative molecular formula representations include C₆H₆NNa₃O₆·H₂O, which explicitly separates the water of hydration, and Na₃(C₆H₆NO₆)·H₂O, emphasizing the sodium salt nature. The anhydrous form, when referenced, utilizes the molecular formula C₆H₆NNa₃O₆.
The molecular weight calculations demonstrate precision across multiple analytical determinations. The monohydrate form exhibits a molecular weight of 275.10 grams per mole, while some sources report 275.09 grams per mole. The anhydrous form possesses a molecular weight of 257.08 grams per mole. These molecular weight determinations have been consistently verified through mass spectrometric analysis and elemental composition calculations.
| Property | Monohydrate Form | Anhydrous Form |
|---|---|---|
| Molecular Formula | C₆H₈NNa₃O₇ | C₆H₆NNa₃O₆ |
| Molecular Weight | 275.10 g/mol | 257.08 g/mol |
| Chemical Abstracts Service Registry Number | 18662-53-8 | 5064-31-3 |
The Chemical Abstracts Service registry number for the monohydrate form is 18662-53-8, while the anhydrous form is assigned 5064-31-3. The European Community number is designated as 225-768-6 for the trisodium salt form. Additional identification codes include the Unique Ingredient Identifier J0U92U6NU5 for the monohydrate form and E3C8R2M0XD for the anhydrous form.
Crystallographic Structure Determination via X-Ray Diffraction
The crystallographic structure of trisodium nitrilotriacetate monohydrate has been comprehensively determined through single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with space group P2₁/c. The unit cell parameters demonstrate precise geometric relationships with a = 8.547 Å, b = 12.235 Å, c = 10.446 Å, and β = 110° 10′. These crystallographic parameters establish the fundamental structural framework governing the compound's solid-state organization.
The crystal structure exhibits a sophisticated three-dimensional arrangement characterized by intersecting layers of sodium ions that form distinct channels oriented parallel to the crystallographic b-axis. Within these channels, nitrilotriacetate anions are positioned and interconnected through hydrogen bonding networks involving the water molecules of solvation. This structural organization creates a stable framework that accommodates both the ionic components and the hydration water molecules.
The coordination environment surrounding the sodium ions displays six-fold coordination polyhedra that deviate significantly from ideal octahedral symmetry due to ring formation constraints. The distortion from octahedral geometry is particularly pronounced, with the smallest coordination ring containing only four members and subtending an angle of 53.1° at the sodium atom. This geometric distortion reflects the chelating nature of the nitrilotriacetate ligand and its influence on the overall crystal packing arrangement.
X-ray diffraction pattern analysis reveals characteristic reflection patterns that serve as definitive identification markers for the compound. The most intense reflections appear at specific 2θ values that correspond to the fundamental crystallographic planes. The powder diffraction data demonstrate reproducible peak positions and intensities that correlate directly with the single-crystal structural determination.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a | 8.547 Å |
| Unit Cell b | 12.235 Å |
| Unit Cell c | 10.446 Å |
| Beta Angle | 110° 10′ |
| Sodium Coordination | Six-fold |
The structural determination reveals that the nitrilotriacetate anion adopts a specific conformation that optimizes both intramolecular chelation and intermolecular crystal packing interactions. The three carboxylate groups are positioned to maximize their interaction with sodium cations while maintaining appropriate geometric constraints imposed by the central nitrogen atom coordination.
Hydration State and Thermal Stability Profiles
The hydration characteristics of trisodium nitrilotriacetate monohydrate represent a critical aspect of its structural identity and stability profile. The compound exists predominantly as the monohydrate form under ambient conditions, incorporating one molecule of water per formula unit. The water content has been precisely determined through Karl Fischer titration analysis, revealing a range of 3.38-9.51% by weight, corresponding to 0.5-1.5 water molecules per formula unit. This variation reflects the compound's hygroscopic nature and its sensitivity to environmental humidity conditions.
Thermal stability analysis demonstrates that trisodium nitrilotriacetate monohydrate exhibits a complex thermal decomposition profile. The compound undergoes initial thermal events at temperatures above 120°C, with significant decomposition occurring between 120-215°C. The primary decomposition temperature is reported as 340°C, representing complete structural breakdown. Some sources indicate decomposition beginning at 246°C for the free acid form, while the trisodium salt demonstrates enhanced thermal stability.
The dehydration process occurs as a distinct thermal event that can be monitored through thermogravimetric analysis. The loss of the water of hydration represents the initial thermal transformation, followed by more complex decomposition processes involving the organic framework. The thermal stability profile indicates that the compound maintains structural integrity under normal storage and handling conditions but requires controlled temperature environments for extended stability.
Differential scanning calorimetry analysis reveals endothermic transitions corresponding to dehydration events and exothermic decomposition processes. The thermal behavior demonstrates that the monohydrate form represents the thermodynamically stable hydration state under standard atmospheric conditions. The hygroscopic nature of the compound necessitates storage under controlled humidity conditions to maintain consistent hydration levels.
| Thermal Property | Temperature Range |
|---|---|
| Initial Decomposition | 120-215°C |
| Major Decomposition | 340°C |
| Dehydration Temperature | < 120°C |
| Storage Temperature | < 15°C (recommended) |
The thermal stability profile exhibits dependence on atmospheric conditions, with increased decomposition rates observed under oxidizing environments. The compound demonstrates compatibility with standard laboratory storage conditions when maintained in sealed containers with appropriate desiccation protocols. Extended exposure to elevated temperatures results in progressive dehydration followed by irreversible structural decomposition.
Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)
Comprehensive spectroscopic characterization of trisodium nitrilotriacetate monohydrate has been accomplished through multiple analytical techniques, providing detailed structural confirmation and identification capabilities. Fourier transform infrared spectroscopy reveals a complex absorption pattern reflecting the diverse functional groups present within the molecular structure. The infrared spectrum exhibits characteristic absorption bands at 505, 521, 532, 582, 633, 648, 729, 754, 806, 843, 920, 947, 955, 962, 984, 995, 1003, 1062, 1099, 1132, 1140, 1242, 1257, 1284, 1327, 1340, 1361, 1404, 1450, 1473, 1506, 1572, 1674, 2873, 2906, 3163, and 3330 cm⁻¹.
The carboxylate functional groups produce distinctive infrared absorption patterns, with asymmetric and symmetric stretching vibrations appearing in characteristic frequency ranges. The carbon-oxygen stretching vibrations of the carboxylate groups manifest as intense absorption bands in the 1300-1600 cm⁻¹ region. The presence of the hydration water molecule is confirmed through broad absorption bands in the 3100-3400 cm⁻¹ region, corresponding to hydroxyl stretching vibrations.
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamic behavior of trisodium nitrilotriacetate monohydrate. Proton nuclear magnetic resonance analysis in deuterium oxide solution reveals a characteristic singlet at 3.11 parts per million, representing the six equivalent methylene protons adjacent to the carboxylate groups. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates two distinct carbon environments at 181.1 and 59.11 parts per million, corresponding to the carboxylate carbon atoms and the methylene carbon atoms, respectively.
| Spectroscopic Technique | Key Characteristics |
|---|---|
| Fourier Transform Infrared | Multiple absorption bands 505-3330 cm⁻¹ |
| Proton Nuclear Magnetic Resonance | Singlet at 3.11 ppm (6H) |
| Carbon-13 Nuclear Magnetic Resonance | Signals at 181.1 and 59.11 ppm |
| Elemental Analysis | C: 26.20%, H: 2.93%, N: 5.09% |
The nuclear magnetic resonance data confirm the high symmetry of the nitrilotriacetate anion in solution, with all three carboxymethyl arms exhibiting equivalent chemical environments. This equivalence indicates rapid exchange processes or inherent structural symmetry that renders all carboxymethyl groups magnetically equivalent on the nuclear magnetic resonance timescale.
Raman spectroscopy provides complementary vibrational information that enhances the complete spectroscopic characterization profile. While specific Raman data for trisodium nitrilotriacetate monohydrate are referenced in spectroscopic databases, the technique offers unique advantages for identifying specific vibrational modes that may be weak or absent in infrared spectroscopy. The Raman spectrum typically exhibits characteristic scattering bands corresponding to symmetric vibrational modes of the carboxylate groups and the central nitrogen-carbon framework.
Elemental analysis provides quantitative verification of the molecular composition, with calculated values of C: 26.20%, H: 2.93%, N: 5.09% demonstrating excellent agreement with experimental determinations of C: 26.25%, H: 2.85%, N: 5.09%. This analytical concordance confirms the structural identity and purity of the characterized compound samples.
Properties
CAS No. |
18662-58-3 |
|---|---|
Molecular Formula |
C15H17NO2S |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
1.1. Chelating Agent in Cleaning Products
Trisodium nitrilotriacetate is widely used in the formulation of cleaning agents and detergents. Its ability to sequester metal ions helps enhance the effectiveness of these products by preventing the formation of insoluble precipitates that can hinder cleaning efficiency.
| Application | Function |
|---|---|
| Detergents | Acts as a builder to enhance cleaning efficiency by binding hardness ions (Ca²⁺, Mg²⁺) |
| Hard-surface cleaners | Improves dirt removal and prevents scaling |
1.2. Water Treatment
In water treatment processes, trisodium nitrilotriacetate is employed to control metal ion concentrations, which can lead to scaling and corrosion in industrial systems.
| Water Treatment Use | Benefits |
|---|---|
| Boiler feed water | Prevents scaling and improves heat transfer efficiency |
| Wastewater treatment | Reduces metal ion toxicity in effluents |
Agricultural Applications
Trisodium nitrilotriacetate is utilized in agriculture primarily as a component of fertilizers. It enhances nutrient availability by chelating essential metal ions, thus improving plant uptake.
| Agricultural Use | Function |
|---|---|
| Fertilizers | Chelates micronutrients (Fe, Mn, Zn) for better plant absorption |
Pharmaceutical and Cosmetic Industries
While not used directly as an active ingredient in cosmetics, trisodium nitrilotriacetate is included as an additive in various formulations due to its chelating properties.
| Industry | Application |
|---|---|
| Pharmaceuticals | Used in drug formulations to stabilize active ingredients |
| Cosmetics | Acts as a stabilizer and preservative in formulations |
4.1. Toxicological Studies
A series of toxicological studies have been conducted to evaluate the safety of trisodium nitrilotriacetate. For instance, research conducted by the National Cancer Institute indicated that long-term exposure in rats led to renal tumors, highlighting the need for careful handling and regulation of this compound in industrial applications .
4.2. Environmental Impact Assessments
Environmental assessments have shown that while trisodium nitrilotriacetate effectively binds heavy metals, its persistence in aquatic environments can pose risks to aquatic life. Regulatory bodies have recommended limits on its concentration in effluents from industrial processes .
Comparison with Similar Compounds
Physicochemical Properties:
- Solubility : Highly water-soluble (>500 g/L at 20°C), with dissolution leading to multiple ionic species (e.g., HNTA⁻, H₂NTA⁻) depending on pH .
- Biodegradability : Readily biodegradable (75–100% degradation within 7–28 days under OECD test conditions) .
- Toxicity: Low acute aquatic toxicity (NOEC >0.1 mg/L for chronic exposure) and moderate mammalian toxicity (LD₅₀ = 1100 mg/kg in rats) .
Comparison with Similar Compounds
Na₃NTA is compared below with structurally or functionally analogous chelating agents and detergent builders, emphasizing biodegradability, toxicity, and applications.
Table 1: Comparative Properties of Na₃NTA and Similar Compounds
EDTA (Ethylenediaminetetraacetic Acid)
- Structure and Chelation : EDTA forms stronger metal complexes than Na₃NTA due to its hexadentate structure, but it is poorly biodegradable, leading to environmental persistence .
- Applications : Preferred in medical and industrial settings where high chelation strength is critical, but phased out in detergents due to ecological concerns .
Citric Acid Monohydrate
- Biocompatibility : Naturally derived, widely used in food and pharmaceuticals. However, its chelation strength is weaker than Na₃NTA, limiting efficacy in hard water .
- Sustainability : Highly biodegradable but requires higher doses for equivalent performance, increasing costs .
Sodium Metasilicate Nonahydrate
Sodium Trimetaphosphate
- Phosphate Concerns : Contributes to eutrophication; largely replaced by Na₃NTA in eco-friendly formulations .
- Regulatory Pressure : Banned in detergents in many regions under phosphate-limiting laws .
Key Research Findings
- Biodegradability Advantage : Na₃NTA degrades 4–5 times faster than EDTA, reducing long-term ecological risks .
- Performance in Hard Water : Na₃NTA outperforms citric acid in Ca²⁺ binding, making it preferable for detergent applications .
- Regulatory Acceptance: Na₃NTA’s non-PBT status contrasts with EDTA’s restrictions, driving its adoption in the EU and Australia .
Q & A
Q. What are the critical physicochemical properties of Na₃NTA that influence its environmental behavior and experimental applications?
Na₃NTA is a white crystalline solid with a density of 1,770 kg/m³ at 20°C, melting point of 340°C (decomposition), and high water solubility (457 g/L at 20°C) . Its ionic structure and low log Kow (-13.2 at pH 7) limit adsorption to soil/sediment, favoring aqueous mobility . These properties inform experimental design for dissolution kinetics, chelation efficiency, and environmental fate studies. Methodologically, researchers should prioritize pH-controlled solubility tests and speciation analysis (e.g., ion chromatography) to account for its multiple ionic species (HNTA⁻, H₂NTA⁻, etc.) in solution .
Q. How can researchers design reliable aquatic toxicity studies for Na₃NTA, and what are key considerations for data interpretation?
Chronic toxicity studies for Na₃NTA should follow OECD guidelines (e.g., OECD 301 for biodegradation) and use standardized test organisms like Pimephales promelas (fathead minnow) or Daphnia magna. For example, 21-day Daphnia reproduction studies showed a NOEC of 100 mg/L, while 21-week Gammarus pseudolimnaeus tests reported a lower NOEC of 9.3 mg/L . To ensure reliability, apply the Klimisch scoring system to assess study quality (e.g., Kl. score ≤2 indicates high reliability) and control variables like water hardness, which affects toxicity endpoints (e.g., LC₅₀ values differ between 50 mg/L and 200 mg/L hardness conditions) .
Q. What methodologies are recommended for assessing the biodegradability of Na₃NTA in environmental matrices?
Use OECD 301 (ready biodegradability tests) or Sturm tests to evaluate degradation kinetics. Na₃NTA exhibits 75–100% degradation within 7–28 days under aerobic conditions, with lag phases of 1–16 days . Researchers should incorporate microbial community analysis (e.g., 16S rRNA sequencing) to identify degraders and monitor intermediate metabolites (e.g., glycine derivatives) via LC-MS. Note that rapid biodegradation precludes persistence (half-life <60 days) under OECD criteria .
Advanced Research Questions
Q. How does speciation of Na₃NTA in aqueous systems impact its chelation efficiency, and how can this be experimentally quantified?
Speciation (e.g., HNTA⁻, H₃NTA) varies with pH, altering metal-binding capacity. At pH >6, the dominant species (NTA³⁻) exhibits strong chelation for Ca²⁺, Mg²⁺, and heavy metals . To quantify this, use potentiometric titrations coupled with UV-Vis spectroscopy to determine stability constants (log K) for metal complexes. Advanced modeling tools like Visual MINTEQ can predict speciation under varying pH and ionic strength .
Q. What experimental and computational approaches resolve contradictions in NOEC/LC₅₀ values across aquatic toxicity studies?
Discrepancies in NOEC values (e.g., 9.3–100 mg/L) arise from species sensitivity, exposure duration, and test conditions . To reconcile
- Conduct meta-analyses using species sensitivity distribution (SSD) models.
- Apply quantitative structure-activity relationship (QSAR) tools to extrapolate toxicity across taxa.
- Validate findings with microcosm/mesocosm studies simulating field conditions (e.g., sediment interactions, microbial activity) .
Q. How can researchers model the environmental distribution of Na₃NTA, particularly its adsorption and migration potential in soil-water systems?
Na₃NTA’s low log Kow and high solubility suggest minimal adsorption (Koc <10 L/kg). Use batch sorption experiments with soil organic matter (SOM)-modified clays to measure Kd (distribution coefficient). Computational tools like the USEPA KOCWIN™ model estimate partitioning based on molecular descriptors . For field validation, employ tracer studies with isotopically labeled Na₃NTA (e.g., ¹⁴C-tagged) to track mobility in soil columns .
Q. What advanced techniques elucidate the role of Na₃NTA in mitigating heavy metal toxicity in bioremediation studies?
Na₃NTA enhances metal bioavailability for phytoremediation or microbial uptake. Methodologically:
- Combine synchrotron X-ray absorption spectroscopy (XAS) to map metal-NTA complexes in plant tissues.
- Use transgenic organisms (e.g., metal-binding protein-expressing bacteria) to assess NTA-facilitated metal translocation.
- Monitor redox shifts via cyclic voltammetry to evaluate NTA’s impact on metal valence states .
Methodological Notes
- Data Quality Assurance : Always apply Klimisch scoring to prioritize high-reliability studies (Kl. score 1–2) and exclude less reliable data (Kl. score 3–4) .
- Regulatory Alignment : Reference EU REACH and Australian PBT frameworks for environmental risk assessments .
- Avoided Sources : Excluded data from non-peer-reviewed platforms (e.g., commercial databases) per reliability criteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
